
2-Methyl-4-(trifluoromethoxy)benzyl alcohol
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Overview
Description
2-Methyl-4-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₃O₂ and a molecular weight of 206.16 g/mol. Structurally, it features a benzyl alcohol backbone (C₆H₅CH₂OH) with a methyl group at the ortho position (C2) and a trifluoromethoxy group (-OCF₃) at the para position (C4) relative to the hydroxymethyl (-CH₂OH) functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C . This method ensures the selective introduction of the trifluoromethoxy group under controlled conditions.
Industrial Production Methods
Industrial production of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation and recrystallization to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)benzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethoxy group under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethoxy-substituted aldehydes, carboxylic acids, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzyl alcohol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Fluorinated benzyl alcohols are critical in medicinal and material chemistry due to their unique electronic and steric properties. Below is a comparative analysis of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol and structurally related compounds.
Structural and Physicochemical Properties
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., -OCF₃, -CF₃, -Cl) increase acidity of the hydroxyl group and enhance resistance to oxidation .
Molecular Weight :
- Chlorine substituents (e.g., in 4-Chloro-2-(trifluoromethoxy)benzyl alcohol) increase molecular weight significantly (226.58 g/mol) compared to fluorine or methyl analogues .
Lipophilicity :
- Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance lipophilicity, improving membrane permeability in pharmaceutical contexts .
Reactivity in Catalytic Reactions
- Para-Borylation : Evidence from ortho-substituted benzyl alcohols (e.g., with -CF₃ or -OCF₃) demonstrates compatibility with iridium-catalyzed para-borylation, yielding high regioselectivity . The methyl group at C2 in the target compound may similarly facilitate such reactions by blocking undesired ortho functionalization.
Commercial Availability
Biological Activity
2-Methyl-4-(trifluoromethoxy)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, while the benzyl alcohol moiety can contribute to various biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C9H10F3O2. Its structure includes:
- Aromatic ring : Contributes to lipophilicity and interaction with biological targets.
- Trifluoromethoxy group : Enhances metabolic stability and may influence binding affinity to targets.
- Hydroxyl group : Capable of forming hydrogen bonds, which is crucial for biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the trifluoromethoxy group is hypothesized to enhance membrane penetration and disrupt bacterial cell walls.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be relevant in treating conditions like cancer or inflammation. For instance, its structural similarity to known inhibitors allows it to interact with active sites on target enzymes.
- Cell Proliferation Modulation : In vitro studies indicate that this compound can affect cell proliferation rates in cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various substituted benzyl alcohols, including this compound. Results indicated that it displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Enzyme Inhibition Studies
Research on enzyme inhibition highlighted that this compound effectively inhibited fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The IC50 value was determined to be in the low micromolar range, demonstrating its potential as a therapeutic agent for pain management .
Case Study: Cancer Cell Lines
In a case study involving ovarian cancer cell lines (OVCAR-3 and COV318), treatment with this compound resulted in a dose-dependent decrease in cell viability. The observed IC50 values were approximately 31.5 µM and 43.9 µM, respectively, indicating promising anticancer properties .
Data Tables
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOXYUOUBCLRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379588 |
Source
|
Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-94-4 |
Source
|
Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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